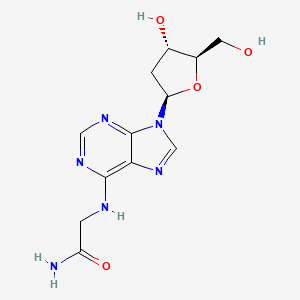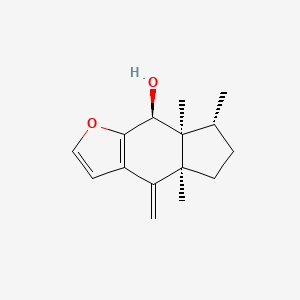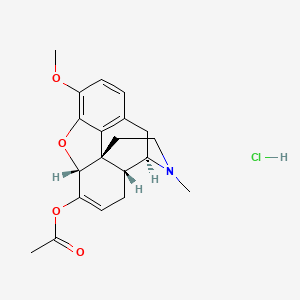![molecular formula C41H66O13 B1253433 [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1253433.png)
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a natural product found in Rubus ellipticus, Ilex oblonga, and other organisms with data available.
Scientific Research Applications
Computational Study on Blood Glucose Regulation
A computational study investigated the role of a compound similar to the one , isolated from the fruits of Syzygium densiflorum, in diabetes management. This study utilized reverse pharmacophore mapping and text-based database search, identifying several potential targets, including dipeptidyl peptidase-IV and glucokinase, for diabetes treatment. Molecular docking and dynamics simulation were performed to explore the interaction and stability of the compound within the active site of these target proteins (Muthusamy & Krishnasamy, 2016).
Bismuth Organic Framework in Asymmetric Systems
Research on a bismuth organic framework involving a derivative of the compound showed its utility in coordination chemistry. The study encompassed various physicochemical and spectroscopic measurements, including molecular modeling, to understand the bond formation between Bi(V) and the ligand. This work has implications for understanding complex molecular structures and their potential applications (Kumar & Mishra, 2007).
Solubility Studies in Ethanol-Water Solutions
Investigations into the solubility of various saccharides, including derivatives similar to the compound , were conducted. The study provided insights into how the solubility of these substances changes with temperature and ethanol concentration, crucial for applications in pharmaceutical formulations and chemical processing (Gong, Wang, Zhang, & Qu, 2012).
properties
Product Name |
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
|---|---|
Molecular Formula |
C41H66O13 |
Molecular Weight |
767 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C41H66O13/c1-20-10-15-41(35(49)54-34-31(48)29(46)28(45)23(18-42)52-34)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-33-30(47)27(44)22(43)19-51-33/h8,20,22-34,42-48,50H,9-19H2,1-7H3 |
InChI Key |
WCHBFWOEFOZHMK-UHFFFAOYSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
synonyms |
ziyuglycoside I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2,3,4,5,6-pentahydroxycyclohexyl) 6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate](/img/structure/B1253352.png)
![2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B1253355.png)
![2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1253356.png)








![(1R,2S,4S,5R,10R,11S)-5-hydroxy-16-[(1S)-1-[(1S,2R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-7,14(19),15,17-tetraen-9-one](/img/structure/B1253373.png)